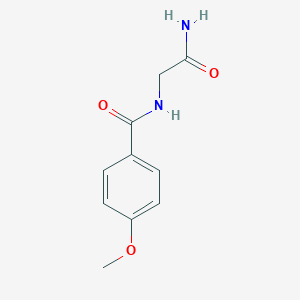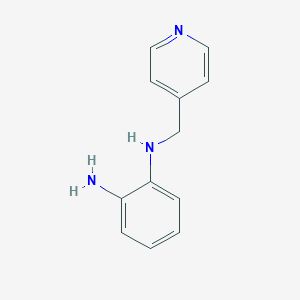
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine, also known as P4-BDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. P4-BDA is a member of the benzene-1,2-diamine family, which has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes involved in cell proliferation and survival, including AKT, mTOR, and ERK. It has also been shown to induce apoptosis in cancer cells. In addition, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its potential applications in a variety of fields, including cancer research and neurodegenerative disease research. However, there are also some limitations to using 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in lab experiments. One limitation is its cost, as it can be expensive to synthesize. Another limitation is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.
Direcciones Futuras
There are a number of future directions for research on 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Another direction is to investigate its potential applications in other fields, such as cardiovascular disease research. In addition, further research is needed to fully understand the mechanism of action of 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine and to identify potential drug targets. Finally, research is needed to develop more cost-effective synthesis methods for 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine.
In conclusion, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine is a chemical compound with potential applications in scientific research. Its high purity and yield make it a valuable tool for accurate and reproducible results. Its potential applications in cancer research and neurodegenerative disease research make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-pyridinemethanol with 1,2-diaminobenzene in the presence of a catalyst such as palladium on carbon. This method yields 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in high purity and yield. Other methods include the use of other catalysts, such as copper or nickel, and the use of different solvents.
Aplicaciones Científicas De Investigación
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have potential applications in scientific research. One of the most promising applications is in the field of cancer research. 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs. In addition, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
114797-95-4 |
|---|---|
Nombre del producto |
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine |
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-N-(pyridin-4-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9,13H2 |
Clave InChI |
RSEKREVGGYZOEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=NC=C2 |
SMILES canónico |
C1=CC=C(C(=C1)N)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)
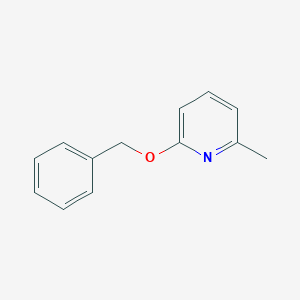
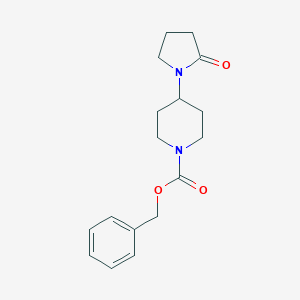
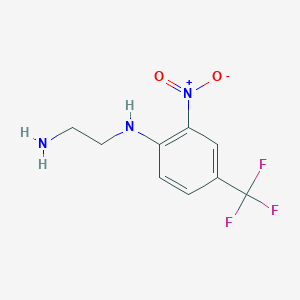
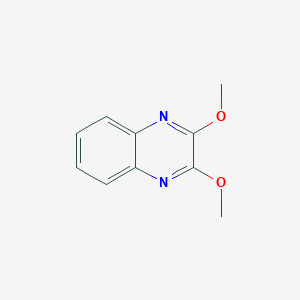
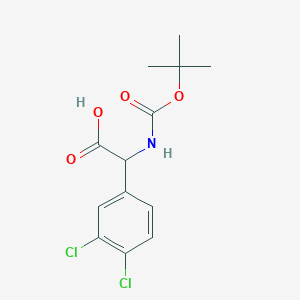
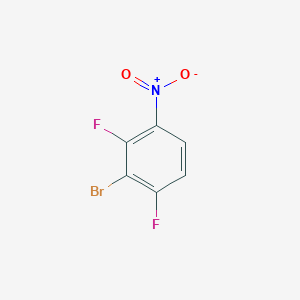
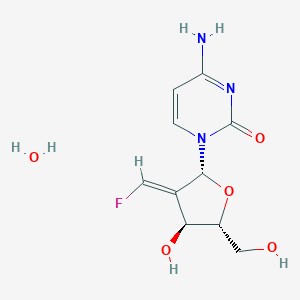
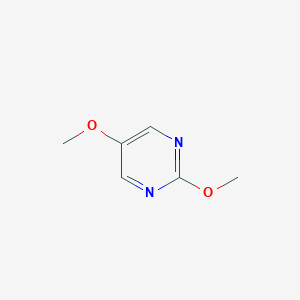
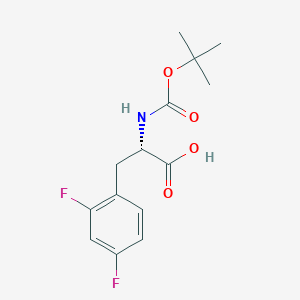
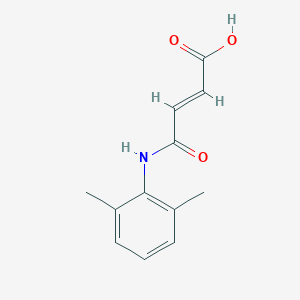
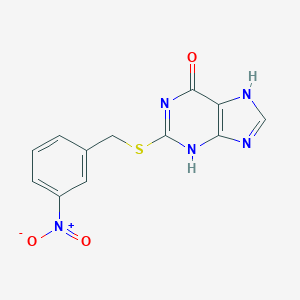
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
